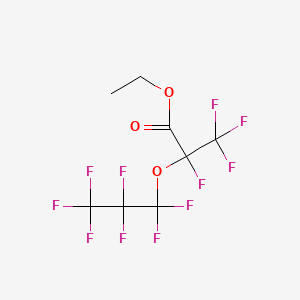

Ethyl perfluoro(2-methyl-3-oxahexanoate)

描述

Ethyl perfluoro(2-methyl-3-oxahexanoate) is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a low melting point of -77.3°C and a boiling point of 151.3°C . This compound is widely used in various scientific research applications due to its stability and reactivity.

准备方法

The preparation of Ethyl perfluoro(2-methyl-3-oxahexanoate) involves the reaction of hexafluoropropylene oxide with ethyl alcohol under controlled conditions. The synthetic route typically includes the following steps:

Reaction of Hexafluoropropylene Oxide with Ethyl Alcohol: This step involves the nucleophilic attack of ethyl alcohol on hexafluoropropylene oxide, resulting in the formation of the desired ester.

Purification: The crude product is purified using distillation or recrystallization techniques to obtain the pure compound.

化学反应分析

Ethyl perfluoro(2-methyl-3-oxahexanoate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Environmental Applications

1.1. Water Treatment and Remediation

Ethyl perfluoro(2-methyl-3-oxahexanoate) is classified as a per- and polyfluoroalkyl substance (PFAS), which are known for their persistence in the environment. Research indicates that PFAS compounds can be effectively used in water treatment processes to remove contaminants due to their unique surfactant properties. Their ability to form stable emulsions makes them suitable for applications in oil spill remediation and the treatment of contaminated groundwater .

1.2. Soil Contamination Studies

The compound has been utilized in studies assessing soil contamination levels and the mobility of PFAS in agricultural settings. Its presence in soil samples has been linked to agricultural runoff from the use of fluorinated products, prompting investigations into its long-term environmental impacts .

Material Science Applications

2.1. Polymer Production

Ethyl perfluoro(2-methyl-3-oxahexanoate) serves as a precursor in the synthesis of fluorinated polymers, which exhibit exceptional thermal stability and chemical resistance. These polymers are used in various applications, including coatings for non-stick cookware, waterproof fabrics, and industrial materials that require high durability under harsh conditions .

2.2. Surface Modification

The compound is also employed for surface modification processes to impart hydrophobic and oleophobic properties to various substrates. This application is particularly relevant in the production of advanced materials for electronics, textiles, and medical devices, where moisture resistance is critical .

Biomedical Research Applications

3.1. Toxicological Studies

Research on ethyl perfluoro(2-methyl-3-oxahexanoate) has highlighted its immunotoxic effects and potential endocrine-disrupting properties. Studies involving animal models have shown that exposure to this compound can lead to alterations in immune function, prompting further investigation into its safety profile for human health .

3.2. Drug Delivery Systems

Due to its unique chemical structure, ethyl perfluoro(2-methyl-3-oxahexanoate) is being explored as a component in drug delivery systems. Its ability to encapsulate therapeutic agents while providing a controlled release mechanism makes it a candidate for developing advanced pharmaceuticals with improved efficacy and reduced side effects .

Data Tables

| Application Area | Specific Application | Remarks |

|---|---|---|

| Environmental Science | Water Treatment | Effective removal of contaminants |

| Soil Contamination Studies | Investigates mobility and environmental impact | |

| Material Science | Polymer Production | Used in non-stick coatings and industrial materials |

| Surface Modification | Imparts hydrophobic properties | |

| Biomedical Research | Toxicological Studies | Assesses immunotoxic effects |

| Drug Delivery Systems | Enhances encapsulation and controlled release |

Case Studies

Case Study 1: PFAS Contamination in Groundwater

A study conducted by Evich et al. (2022) demonstrated the pervasive nature of PFAS, including ethyl perfluoro(2-methyl-3-oxahexanoate), in groundwater sources across multiple states. The research highlighted the need for effective remediation strategies due to the compound's persistence and potential health risks associated with long-term exposure.

Case Study 2: Development of Fluorinated Polymers

Research published in Environmental Science & Technology explored the synthesis of fluorinated polymers using ethyl perfluoro(2-methyl-3-oxahexanoate) as a monomer. The resulting materials exhibited enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.

作用机制

The mechanism of action of Ethyl perfluoro(2-methyl-3-oxahexanoate) involves its interaction with various molecular targets and pathways. Studies have shown that it can induce oxidative stress by increasing intracellular reactive oxygen species (ROS) levels, leading to apoptosis and reduced cell viability . It also affects liver peroxisome proliferation and immune responses in animal models .

相似化合物的比较

Ethyl perfluoro(2-methyl-3-oxahexanoate) is similar to other perfluorinated compounds, such as:

Perfluorooctanoic Acid (PFOA): Both compounds are used in the fluoropolymer industry, but Ethyl perfluoro(2-methyl-3-oxahexanoate) is considered a safer alternative due to its lower toxicity.

Hexafluoropropylene Oxide Dimer Acid (HFPO-DA):

Ethyl perfluoro(2-methyl-3-oxahexanoate) stands out due to its unique combination of stability, reactivity, and lower environmental impact compared to traditional perfluorinated compounds.

生物活性

Ethyl perfluoro(2-methyl-3-oxahexanoate), commonly referred to as GenX, is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by their unique chemical properties, including resistance to degradation and bioaccumulation in the environment and living organisms. This article explores the biological activity of Ethyl perfluoro(2-methyl-3-oxahexanoate), focusing on its immunotoxicity, neurodevelopmental effects, and potential mechanisms of action based on diverse research findings.

Chemical Structure:

- Formula: C8H5F11O3

- Molecular Weight: 358.11 g/mol

- CAS Number: 79851-29-9

Physical Properties:

- Ethyl perfluoro(2-methyl-3-oxahexanoate) is known for its amphipathic nature, which contributes to its stability and persistence in the environment .

Immunotoxicity

Recent studies have highlighted the immunotoxic effects of PFAS, including Ethyl perfluoro(2-methyl-3-oxahexanoate). A screening of 147 PFAS revealed that approximately 21% exhibited bioactivity at concentrations ranging from 1 to 60 micromolar in human primary cell systems. Notably, GenX was solubilized in water due to instability in DMSO, allowing for effective testing in various bioassays .

Key Findings:

- Immunosuppressive Activity: GenX demonstrated immunosuppressive characteristics similar to established immunosuppressants like dexamethasone, though with distinct response profiles .

- Mechanisms of Action: Potential mechanisms include inhibition of ubiquitin ligases and deubiquitylating enzymes, which are crucial for immune response regulation .

Neurodevelopmental Effects

The neurodevelopmental impact of PFAS has been a significant focus due to their widespread detection in human populations. Ethyl perfluoro(2-methyl-3-oxahexanoate) has been implicated in perturbing neurodevelopmental processes.

Research Insights:

- In Vitro Studies: A battery of assays measuring neuronal activity indicated that exposure to GenX could disrupt normal neurodevelopmental pathways. Specifically, high-throughput assays revealed alterations in neurite outgrowth and neuronal proliferation .

- Developmental Neurotoxicity Testing: The compound was tested alongside known neurotoxicants using microelectrode arrays and high-content imaging assays, confirming its potential neurotoxic effects at varying concentrations .

Case Studies

Several case studies have provided insights into the biological activity of Ethyl perfluoro(2-methyl-3-oxahexanoate):

- Study on Immunotoxicity:

- Neurodevelopmental Impact Assessment:

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying Ethyl perfluoro(2-methyl-3-oxahexanoate) in environmental or biological samples?

Liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting and quantifying this compound due to its high sensitivity and specificity for per- and polyfluoroalkyl substances (PFAS). For environmental matrices (e.g., water, soil), solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is recommended to preconcentrate the analyte . In biological samples (e.g., serum, tissues), protein precipitation with methanol followed by SPE cleanup minimizes matrix interference. Method validation should include recovery tests (80–120%) and limits of detection (LOD) below 1 ng/mL .

Q. What are the key physicochemical properties of Ethyl perfluoro(2-methyl-3-oxahexanoate) relevant to laboratory handling?

The compound (CAS 79851-29-9) has a molecular formula of C8H5F11O3 and molecular weight of 358.11 g/mol . While specific melting/boiling points are not provided in the evidence, its structural similarity to ammonium perfluoro(2-methyl-3-oxahexanoate) (GenX) suggests high thermal stability and low volatility. It is moisture-sensitive and should be stored at +4°C in inert containers to prevent hydrolysis . Safety data indicate skin/eye irritation (GHS H315, H319) and potential respiratory irritation (H335) .

Q. How does Ethyl perfluoro(2-methyl-3-oxahexanoate) compare to other PFAS in terms of environmental persistence?

Like other short-chain PFAS, Ethyl perfluoro(2-methyl-3-oxahexanoate) is less bioaccumulative than long-chain analogs (e.g., PFOA, PFOS) but exhibits comparable environmental persistence due to strong C-F bonds. Transport studies in porous media show its mobility depends on aqueous solubility and air-water interfacial adsorption, with retardation factors 2–3× lower than PFOS in saturated conditions .

Advanced Research Questions

Q. How can experimental designs address contradictory data on the compound’s toxicity in in vitro vs. in vivo models?

Discrepancies between in vitro cytotoxicity (e.g., inhibition of cystine uptake in brain capillaries ) and in vivo outcomes (e.g., hepatotoxicity ) may arise from differences in metabolic activation, bioavailability, or compensatory mechanisms. To resolve this:

- Use physiologically relevant concentrations in vitro (e.g., nM–µM ranges).

- Incorporate metabolic activation systems (e.g., S9 liver fractions) in cell-based assays.

- Conduct comparative transcriptomic profiling of in vitro (e.g., primary hepatocytes) and in vivo models to identify conserved pathways .

Q. What methodologies are effective for studying the surfactant properties of Ethyl perfluoro(2-methyl-3-oxahexanoate) in electrochemical applications?

In lithium-ion battery electrolytes, its surfactant behavior modifies the electric double layer at electrode interfaces. Key approaches include:

- Cyclic voltammetry to measure interfacial charge transfer resistance.

- Electrochemical impedance spectroscopy (EIS) to quantify changes in SEI (solid-electrolyte interphase) formation kinetics.

- X-ray photoelectron spectroscopy (XPS) to analyze fluorine-rich surface layers .

Q. How do saturation conditions in porous media influence the transport dynamics of Ethyl perfluoro(2-methyl-3-oxahexanoate)?

Under unsaturated conditions, air-water interfaces dominate retention, increasing adsorption coefficients (Kd) by 10–50× compared to saturated systems. Experimental protocols should:

- Use soil columns with controlled water content (e.g., 30–70% saturation).

- Monitor breakthrough curves with non-reactive tracers (e.g., pentafluorobenzoic acid) to calibrate hydrodynamic dispersion .

- Apply mathematical models (e.g., HYDRUS-1D) incorporating nonlinear adsorption isotherms .

Q. What mechanisms underlie the compound’s interaction with nuclear receptors (e.g., PPARα/γ)?

Transcriptomic analyses in primary hepatocytes reveal that Ethyl perfluoro(2-methyl-3-oxahexanoate) activates PPARα and PPARγ at concentrations ≥10 µM, inducing lipid metabolism genes (e.g., ACOX1, FABP4). However, its potency is 10× lower than PFOA. To validate:

- Perform receptor-binding assays (e.g., competitive radioligand displacement).

- Use PPAR-knockout models to isolate pathway-specific effects .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported inhibition potencies of the Xc<sup>-</sup> antiporter across studies?

Variability in IC50 values (e.g., 100 nM in rat brain capillaries vs. 1 µM in hepatic models) may stem from tissue-specific expression of transport proteins or assay conditions (e.g., selenocystine vs. cystine as substrates). Mitigation strategies:

- Standardize substrate concentrations (e.g., 10 µM selenocystine).

- Include positive controls (e.g., erastin, sulfasalazine) in all experiments .

- Use CRISPR-edited cell lines to isolate Xc<sup>-</sup> contributions.

属性

IUPAC Name |

ethyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F11O3/c1-2-21-3(20)4(9,6(12,13)14)22-8(18,19)5(10,11)7(15,16)17/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLWKGDZOZTKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F11O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382166 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79851-29-9 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79851-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。